molecular formula C15H21BrN4O2 B2588437 4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide CAS No. 2380100-82-1

4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide

Cat. No.: B2588437
CAS No.: 2380100-82-1
M. Wt: 369.263
InChI Key: YSMGPNXULWWDAK-UHFFFAOYSA-N
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Description

4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety linked to a piperidine ring via an oxy bridge, and a cyclopentyl group attached to the piperidine nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Oxy Bridge Formation: The bromopyrimidine is then reacted with a suitable phenol or aniline derivative to form the oxy bridge.

    Piperidine Ring Formation: The intermediate is then subjected to cyclization to form the piperidine ring.

    Carboxamide Formation: Finally, the cyclopentyl group is introduced via an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Condensation Reactions: The carboxamide group can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring and cyclopentyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-bromopyrimidin-2-yl)oxy]aniline
  • 5-bromopyrimidine
  • N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-propylsulfamide (Macitentan)

Uniqueness

4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclopentylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxy-N-cyclopentylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN4O2/c16-11-9-17-14(18-10-11)22-13-5-7-20(8-6-13)15(21)19-12-3-1-2-4-12/h9-10,12-13H,1-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMGPNXULWWDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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